Sodium Pyridine-3-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

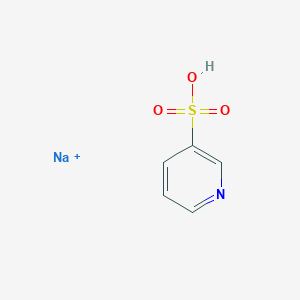

Sodium Pyridine-3-sulfonate is an organic compound with the chemical formula C5H4NNaO3S. It is a white crystalline powder that is soluble in water. This compound is known for its role as a ligand in the synthesis of organometallic compounds and as a catalyst in various chemical reactions .

Synthetic Routes and Reaction Conditions:

Pyridine and Sulfur Dioxide Reaction: One common method involves the reaction of pyridine with sulfur dioxide in the presence of a catalyst such as hydrochloric acid.

Pyridine and Sulfurous Acid Reaction: Another method involves the reaction of pyridine with sulfurous acid, followed by neutralization with sodium hydroxide.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production typically follows the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.

Reduction: It can be reduced to form pyridine derivatives with different functional groups.

Substitution: This compound can participate in substitution reactions, where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reactions: These reactions typically require catalysts such as palladium or nickel and are conducted under controlled temperatures and pressures.

Major Products:

Sulfonic Acid Derivatives: Formed through oxidation reactions.

Pyridine Derivatives: Resulting from reduction and substitution reactions.

Chemistry:

Ligand Synthesis: It serves as a ligand in the synthesis of organometallic compounds.

Biology and Medicine:

Drug Development: This compound is explored for its potential in drug development due to its ability to interact with biological molecules.

Biomaterials: It is used in the modification of biomaterials to enhance their properties, such as biocompatibility and stability.

Industry:

Mechanism of Action

Sodium Pyridine-3-sulfonate exerts its effects primarily through its ability to act as a ligand and catalyst. It interacts with metal ions and other molecules, facilitating various chemical reactions. The sulfonate group enhances its solubility and reactivity, making it effective in catalysis and ligand formation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

- Sodium Pyridine-2-sulfonate

- Sodium Pyridine-4-sulfonate

- Sodium Benzene Sulfonate

Comparison:

- Sodium Pyridine-3-sulfonate vs. Sodium Pyridine-2-sulfonate: While both compounds are sulfonated pyridines, the position of the sulfonate group affects their reactivity and applications. This compound is more commonly used in catalysis due to its unique electronic properties .

- This compound vs. Sodium Pyridine-4-sulfonate: The 3-sulfonate variant is preferred in ligand synthesis, whereas the 4-sulfonate variant is often used in different types of polymer synthesis .

- This compound vs. Sodium Benzene Sulfonate: Sodium Benzene Sulfonate lacks the nitrogen atom present in pyridine sulfonates, making it less versatile in forming complexes with metal ions .

This compound stands out due to its unique combination of solubility, reactivity, and ability to form stable complexes, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Sodium pyridine-3-sulfonate (NaPS) is a sulfonated derivative of pyridine that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through various methods, typically involving the sulfonation of pyridine derivatives. A common approach is the reaction of pyridine with sulfonating agents, leading to the formation of the sulfonic acid, which is then converted to its sodium salt form. This process has been optimized for efficiency and yield in laboratory settings .

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains, making it a candidate for use in pharmaceutical formulations. A study highlighted its potential as an antibacterial agent, showing significant inhibition of growth in both Gram-positive and Gram-negative bacteria .

2. Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress. It appears to modulate neurotransmitter systems and may enhance synaptic function, which could be beneficial in treating neurodegenerative diseases .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including those involved in metabolic pathways. For instance, it has been noted to affect the activity of NADPH oxidase, an enzyme linked to oxidative stress and inflammation . This inhibition could have implications for diseases characterized by excessive oxidative damage.

Case Study 1: Antimicrobial Activity Assessment

In a controlled study, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for Staphylococcus aureus, suggesting strong antibacterial properties .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 25 |

Case Study 2: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The compound significantly reduced cell death and maintained cellular viability compared to control groups without treatment. This suggests a protective mechanism that warrants further exploration for therapeutic applications in neurodegeneration .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound acts as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative damage.

- Enzyme Modulation : By inhibiting specific enzymes, it alters metabolic pathways that are crucial in various physiological processes.

- Neurotransmitter Interaction : It may influence neurotransmitter release and receptor activity, contributing to its neuroprotective effects.

Future Perspectives

Given its promising biological activities, this compound presents potential applications in pharmaceuticals, particularly in developing antimicrobial agents and neuroprotective drugs. Further research is essential to fully understand its mechanisms of action and to evaluate its efficacy in clinical settings.

Properties

CAS No. |

15521-77-4 |

|---|---|

Molecular Formula |

C5H5NNaO3S |

Molecular Weight |

182.16 g/mol |

IUPAC Name |

sodium;pyridine-3-sulfonate |

InChI |

InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9); |

InChI Key |

HZGXRCZOUUZHMB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

15521-77-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.